molecular formula C8H4BrN3O2 B12975720 4-Bromo-6-nitroquinazoline

4-Bromo-6-nitroquinazoline

Cat. No.: B12975720
M. Wt: 254.04 g/mol
InChI Key: RIMSRZBTSNXGAH-UHFFFAOYSA-N
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Description

4-Bromo-6-nitroquinazoline is a chemical compound belonging to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. Quinazolines are nitrogen-containing heterocycles that have been extensively studied due to their potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-nitroquinazoline typically involves the nitration and bromination of quinazoline derivatives. One common method starts with the nitration of 2-amino-4-chlorobenzoic acid to form 2-amino-4-chloro-6-nitrobenzoic acid. This intermediate is then cyclized to form 6-nitroquinazoline, which is subsequently brominated to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. Techniques such as phase-transfer catalysis and microwave-assisted reactions can be employed to enhance the reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-nitroquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Bromo-6-nitroquinazoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-6-nitroquinazoline involves its interaction with molecular targets such as tyrosine kinases. By inhibiting these enzymes, it can interfere with cellular signaling pathways that are crucial for cancer cell proliferation and survival. This inhibition leads to the suppression of tumor growth and induces apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-6-nitroquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its bromine and nitro groups make it a versatile intermediate for further functionalization and derivatization .

Properties

Molecular Formula

C8H4BrN3O2

Molecular Weight

254.04 g/mol

IUPAC Name

4-bromo-6-nitroquinazoline

InChI

InChI=1S/C8H4BrN3O2/c9-8-6-3-5(12(13)14)1-2-7(6)10-4-11-8/h1-4H

InChI Key

RIMSRZBTSNXGAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=NC=N2)Br

Origin of Product

United States

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